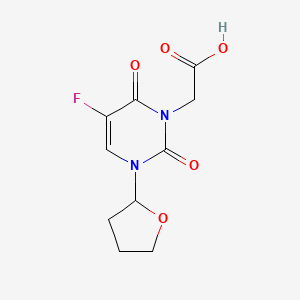

(5-fluoro-2,6-dioxo-3-tetrahydrofuran-2-yl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid

Description

This compound is a pyrimidine derivative featuring a fluoro substituent at position 5, two oxo groups at positions 2 and 6, a tetrahydrofuran (THF) ring at position 3, and an acetic acid moiety linked to the pyrimidine nitrogen. Pyrimidine derivatives are widely studied for their biological activities, including enzyme inhibition and anticancer properties. The unique combination of fluorine (electron-withdrawing) and THF (cyclic ether) substituents may influence its pharmacokinetic and pharmacodynamic profiles compared to simpler pyrimidine analogs.

Properties

IUPAC Name |

2-[5-fluoro-2,6-dioxo-3-(oxolan-2-yl)pyrimidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O5/c11-6-4-12(7-2-1-3-18-7)10(17)13(9(6)16)5-8(14)15/h4,7H,1-3,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFDWZAZTFWOQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)N2C=C(C(=O)N(C2=O)CC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-2,6-dioxo-3-tetrahydrofuran-2-yl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.

Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Construction of the Dihydropyrimidine Moiety: This involves the condensation of urea or thiourea with an appropriate aldehyde or ketone in the presence of a catalyst.

Final Assembly: The final step involves coupling the tetrahydrofuran and dihydropyrimidine intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-fluoro-2,6-dioxo-3-tetrahydrofuran-2-yl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H11FN2O5

- Molecular Weight : 258.21 g/mol

- CAS Number : 872103-36-1

The compound features a tetrahydrofuran ring and a dihydropyrimidine moiety, with a fluorine atom contributing to its distinctive properties. The presence of functional groups allows it to participate in various chemical reactions, enhancing its utility in synthetic chemistry.

Chemistry

-

Building Block for Synthesis :

- This compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it for the development of new compounds with desired properties.

-

Reactivity :

- It can undergo various chemical reactions such as oxidation, reduction, and substitution. For example:

Biology

- Enzyme Inhibition :

- Ligand for Biological Receptors :

- Antiviral and Anticancer Activities :

Medicine

- Drug Development :

- Therapeutic Applications :

Industry

Mechanism of Action

The mechanism of action of (5-fluoro-2,6-dioxo-3-tetrahydrofuran-2-yl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets. The compound may act by:

Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.

Modulating Receptors: Interacting with biological receptors and altering their signaling pathways.

Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared to three related molecules (Table 1):

Table 1. Structural and functional comparison of pyrimidine/pyridine derivatives with acetic acid moieties.

Key Differences and Implications

Core Heterocycle: The target compound’s pyrimidine core (vs. pyridine in CAS 69377-81-7) provides distinct electronic properties, favoring interactions with enzymes like dihydrofolate reductase. Pyridazinones (e.g., ) differ further in ring size and substitution patterns, altering reactivity .

Substituent Effects: Fluorine: Present in both the target compound and CAS 69377-81-7, fluorine enhances metabolic stability and binding affinity but may increase toxicity risks. THF vs. Cyano/Methyl: The THF group in the target compound likely improves membrane permeability compared to the cyano/methyl groups in CAS 5900-45-8, which may enhance electrophilic reactivity (e.g., cyano’s role in covalent binding).

Toxicity Profile :

- The target compound lacks reported hazard data, but analogs like CAS 5900-45-8 demonstrate acute oral and dermal toxicity (Category 4), suggesting cautious handling . Pyridine derivatives with halogens (e.g., CAS 69377-81-7) may pose ecological risks due to bioaccumulation .

Biological Activity

(5-fluoro-2,6-dioxo-3-tetrahydrofuran-2-yl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrahydrofuran Ring : Cyclization of a precursor compound.

- Fluorination : Introduction of the fluorine atom using reagents like Selectfluor.

- Dihydropyrimidine Construction : Condensation reactions involving urea or thiourea.

- Final Assembly : Coupling the tetrahydrofuran and dihydropyrimidine intermediates.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing their catalytic activity.

- Receptor Modulation : It can alter signaling pathways by interacting with biological receptors.

- Cellular Process Disruption : The compound may interfere with cellular processes such as DNA replication and protein synthesis.

Antiviral and Anticancer Properties

Research has indicated that this compound exhibits promising antiviral and anticancer activities:

-

Antiviral Activity :

- Studies have shown that this compound demonstrates potent inhibitory effects against HIV strains. For example, it has been reported to have an EC50 value of 10.6 nM against wild-type HIV .

- Its structural modifications enhance its binding affinity to viral targets, making it a candidate for further development as an antiviral agent.

-

Anticancer Activity :

- The compound has been explored for its potential in cancer therapies due to its ability to induce apoptosis in cancer cells. It has shown effectiveness in various cancer cell lines through mechanisms like cell cycle arrest and modulation of apoptotic pathways.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties due to the presence of fluorine:

| Compound | Lipophilicity | Metabolic Stability | Biological Activity |

|---|---|---|---|

| (5-fluoro...) | High | Enhanced | Potent antiviral and anticancer |

| (5-chloro...) | Moderate | Lower | Moderate activity |

| (5-bromo...) | Low | Poor | Limited activity |

The fluorine atom contributes to increased lipophilicity and metabolic stability, enhancing the compound's overall biological activity compared to its chloro and bromo analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.